Methyl 3-acetamido-4-ethoxybenzoate

Process Chemistry EGFR Inhibitor Synthesis Neratinib

Methyl 3-acetamido-4-ethoxybenzoate (CAS 1201080-20-7) is a para-substituted benzoate ester featuring an acetamido group at the 3-position and an ethoxy group at the 4-position (molecular formula C12H15NO4, molecular weight 237.25 g/mol). It is classified as a cyclic amide derivative and is primarily recognized within pharmaceutical development as a crucial intermediate in the synthesis of the irreversible tyrosine kinase inhibitor neratinib.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 1201080-20-7
Cat. No. B1506281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-acetamido-4-ethoxybenzoate
CAS1201080-20-7
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)OC)NC(=O)C
InChIInChI=1S/C12H15NO4/c1-4-17-11-6-5-9(12(15)16-3)7-10(11)13-8(2)14/h5-7H,4H2,1-3H3,(H,13,14)
InChIKeySUDAUWMVRKOWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-acetamido-4-ethoxybenzoate (CAS 1201080-20-7): A Key Neratinib Intermediate with Verified Physicochemical Benchmarks


Methyl 3-acetamido-4-ethoxybenzoate (CAS 1201080-20-7) is a para-substituted benzoate ester featuring an acetamido group at the 3-position and an ethoxy group at the 4-position (molecular formula C12H15NO4, molecular weight 237.25 g/mol). It is classified as a cyclic amide derivative and is primarily recognized within pharmaceutical development as a crucial intermediate in the synthesis of the irreversible tyrosine kinase inhibitor neratinib [1]. It is also designated as Neratinib Impurity 31 in certain reference standard catalogs [2]. Core physicochemical properties include an experimentally determined logP of 2.48 and a topological polar surface area (TPSA) of 64.6 Ų .

Procurement Risk in Substituting Methyl 3-acetamido-4-ethoxybenzoate with Structural Analogs


Substituting Methyl 3-acetamido-4-ethoxybenzoate with its closest analogs—such as the 4-methoxy derivative (CAS 91133-96-9) or the ethyl ester homolog (CAS 780821-04-7)—introduces significant risks in both synthetic and analytical contexts. The specific substitution pattern directly governs the compound's reactivity in downstream transformations and its performance as a reference standard. The documented synthetic route for neratinib relies on the unique steric and electronic properties of the 4-ethoxy group and the methyl ester, where non-optimized alternatives can result in dramatically lower yields and purity profiles [1]. In analytical settings, using an impurity standard with a different retention time or spectral signature can undermine method validation and regulatory compliance [2].

Quantified Differentiation of Methyl 3-acetamido-4-ethoxybenzoate Against Key Analogs


Synthetic Step Yield Advantage of Target Compound Versus Reductive Cyclization Alternative

In a reported large-scale synthesis, Methyl 3-acetamido-4-ethoxybenzoate (compound 10) was obtained from its 4-hydroxy precursor (compound 9) via ethylation with bromoethane in a 96% yield [1]. This single-step transformation is critical to the overall efficiency of the neratinib intermediate pathway. In contrast, a prior synthetic route for the same advanced intermediate (compound 1) utilized a thermal cyclization step at 260 °C for 20 hours to achieve the final product in only a 35% yield [1].

Process Chemistry EGFR Inhibitor Synthesis Neratinib

Verified Melting Point as a Practical Purity Benchmark Versus Uncharacterized Analogs

The target compound has a fully characterized and reported melting point (mp) of 153–155 °C, obtained from a 3.8 kg batch of isolated product [1]. This specific thermal property provides a rapid and low-cost identity and purity check during incoming quality control (QC) and scale-up operations. In contrast, the directly related analog Methyl 3-acetamido-4-methoxybenzoate (CAS 91133-96-9) lacks a published experimental melting point in available authoritative databases, with only predicted boiling points reported .

Analytical Chemistry Quality Control Reference Standard

Validated Purity Profile for Analytical Reference Standard Use

The compound is supplied as a reference standard (e.g., Neratinib Impurity 31) with a high-performance liquid chromatography (HPLC) purity specification exceeding 98% [1]. This level of purity is validated and supported by a certificate of analysis (COA), making it suitable for use as an analytical standard in method validation under ICH guidelines. While other Neratinib impurity standards may also report purities ≥98%, the specific combination of this compound's distinct chromatographic retention time and mass fragmentation pattern provides a non-interchangeable identity check in HPLC and LC-MS methods [1].

Method Validation Quality Control Reference Standard

Optimized Lipophilicity and Topological Polar Surface Area Relative to the 4-Hydroxy Precursor

The target compound's 4-ethoxy substituent confers a distinct physicochemical profile compared to its 4-hydroxy precursor. Methyl 3-acetamido-4-ethoxybenzoate has a calculated XLogP3 of 1.3, whereas its direct precursor, Methyl 3-acetamido-4-hydroxybenzoate, is significantly more polar [1]. This change in lipophilicity is crucial, as the O-ethylation step is a key transformation that modulates the compound's solubility and the chromatographic behavior necessary for both synthesis and analysis [2]. The TPSA for the target compound is 64.6 Ų .

Medicinal Chemistry Drug Design Physicochemical Properties

Defined Use Cases for Methyl 3-acetamido-4-ethoxybenzoate in Pharmaceutical Development


Process Scale-Up for Neratinib Intermediate Manufacturing

The compound's documented 96% yield in a scalable O-ethylation step [1] makes it the definitive choice for process chemistry groups optimizing the synthesis of neratinib intermediates. Its well-characterized melting point (153-155 °C) provides a process analytical technology (PAT) touchpoint for real-time batch consistency checks.

Analytical Method Development and QC for Neratinib API

Procurement of this compound with a validated HPLC purity exceeding 98% is essential for its designated role as Neratinib Impurity 31 [2]. Its distinct lipophilicity (XLogP3 1.3) ensures adequate separation from other process impurities in a validated HPLC method, a critical component of regulatory filings.

Structure-Activity Relationship (SAR) Studies on EGFR Inhibitors

In medicinal chemistry, this compound serves as a key building block. Its specific physicochemical profile (TPSA 64.6 Ų, logP 2.48) , resulting from the unique 4-ethoxy substitution, provides a differentiated molecular property vector compared to 4-methoxy or 4-hydroxy analogs. This allows SAR exploration to optimize for bioavailability and target affinity.

Reference Standard for Pharmacopeial Compliance

As a fully characterized reference standard compliant with regulatory guidelines (e.g., ICH Q3D) [2], this compound is indispensable for quality controlled (QC) applications. Its use ensures traceability against primary pharmacopeial standards (USP or EP) for neratinib, a task impossible for structurally similar but non-identical analogs.

Quote Request

Request a Quote for Methyl 3-acetamido-4-ethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.